Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate
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Overview
Description
Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a unique structure combining an imidazo[2,1-b][1,3]benzothiazole core with a 4-bromophenyl group and an ethyl ester moiety, making it a versatile candidate for various chemical reactions and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with 4-bromobenzaldehyde in the presence of a suitable catalyst, followed by esterification with ethyl chloroformate . The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful for further functionalization.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typically employed.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from ester hydrolysis .
Scientific Research Applications
Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Material Science: The unique structure of the compound makes it a candidate for the development of organic semiconductors and electroluminescent materials.
Biological Studies: The compound has been used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial studies, the compound has been shown to inhibit the activity of enzymes essential for the survival of Mycobacterium tuberculosis . In anticancer research, it has been found to induce apoptosis in cancer cells by targeting key signaling pathways .
Comparison with Similar Compounds
Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3]thiazole Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and chemical reactivity.
Benzothiazole Derivatives: These compounds lack the imidazo ring but have shown similar applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for further functionalization and application in various fields .
Properties
Molecular Formula |
C18H13BrN2O2S |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxylate |
InChI |
InChI=1S/C18H13BrN2O2S/c1-2-23-17(22)12-5-8-15-16(9-12)24-18-20-14(10-21(15)18)11-3-6-13(19)7-4-11/h3-10H,2H2,1H3 |
InChI Key |
KTTKZLIIDLNJMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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